CB2 Inhibitor, 5
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Overview
Description
CB2 Inhibitor, 5 is a compound that targets the cannabinoid receptor type 2 (CB2). The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including immune response, inflammation, and pain perception. Unlike the cannabinoid receptor type 1 (CB1), which is primarily found in the central nervous system, CB2 receptors are predominantly located in peripheral tissues, particularly in immune cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CB2 Inhibitor, 5 typically involves classical medicinal chemistry strategies such as molecular hybridization, scaffold hopping, and bioisosterism . These methods aim to achieve a balance between selectivity, activity, and pharmacokinetic properties.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
CB2 Inhibitor, 5 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
CB2 Inhibitor, 5 has a wide range of scientific research applications, including:
Mechanism of Action
CB2 Inhibitor, 5 exerts its effects by selectively binding to the CB2 receptor, thereby blocking its activation. This inhibition modulates various signaling pathways involved in immune response and inflammation. The molecular targets include G-protein-coupled receptors and downstream effectors such as cyclic adenosine monophosphate (cAMP) and mitogen-activated protein kinases (MAPKs) .
Comparison with Similar Compounds
Similar Compounds
JWH-133: A selective CB2 agonist with anti-inflammatory properties.
AM630: A CB2-selective antagonist used in research to study CB2 receptor functions.
HU-308: Another selective CB2 agonist with potential therapeutic applications.
Uniqueness
CB2 Inhibitor, 5 is unique due to its high selectivity and potency for the CB2 receptor, making it a valuable tool for studying the specific roles of CB2 in various physiological and pathological processes. Its ability to modulate immune response and inflammation without affecting the central nervous system distinguishes it from other cannabinoid receptor ligands .
Properties
IUPAC Name |
2-methoxy-5-[(14-methyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraen-6-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-16-7-9-20-19(13-16)18-5-3-6-21-24(18)26(20)12-4-11-25(21)15-17-8-10-23(28-2)22(27)14-17/h7-10,13-14,21,27H,3-6,11-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYRZMSEIXKEEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCCN(C4C3=C2CCC4)CC5=CC(=C(C=C5)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.